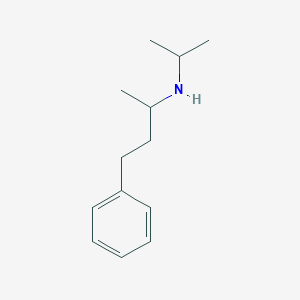
(4-Phenylbutan-2-yl)(propan-2-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenylbutan-2-yl)(propan-2-yl)amine is an organic compound with the molecular formula C13H21N It is a secondary amine characterized by a phenyl group attached to a butane chain, which is further substituted with a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbutan-2-yl)(propan-2-yl)amine typically involves the reaction of 4-phenylbutan-2-one with isopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(4-Phenylbutan-2-yl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of N-substituted amines or amides.
科学研究应用
(4-Phenylbutan-2-yl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Phenylbutan-2-yl)(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4-Phenylbutan-2-yl)amine: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
(4-Phenylbutan-2-yl)(methyl)amine: Contains a methyl group instead of a propan-2-yl group, leading to variations in reactivity and applications.
(4-Phenylbutan-2-yl)(ethyl)amine:
Uniqueness
(4-Phenylbutan-2-yl)(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and specialized applications.
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
4-phenyl-N-propan-2-ylbutan-2-amine |
InChI |
InChI=1S/C13H21N/c1-11(2)14-12(3)9-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI 键 |
TVRDURQSCJHQCY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(C)CCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






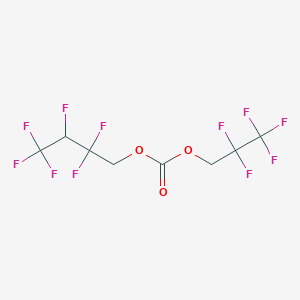
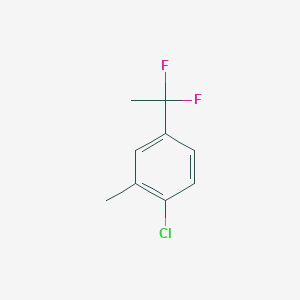
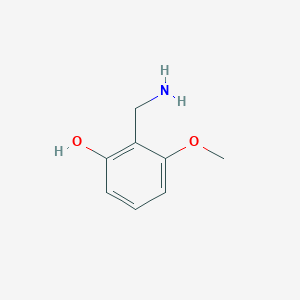
![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)

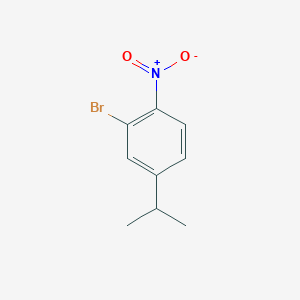
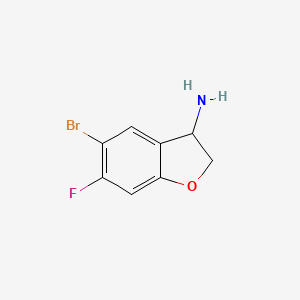
![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)

